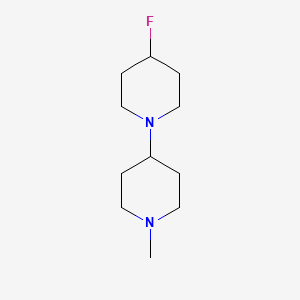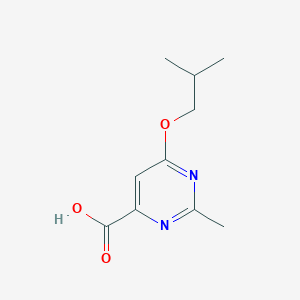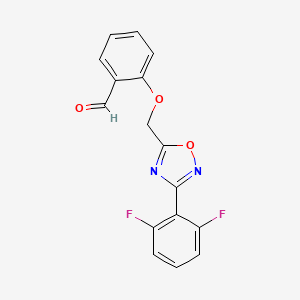
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves the reaction of 6-bromo-2,2-dimethylchroman-4-yl)methylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: A related compound with a pyridine ring instead of a chroman ring.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Another brominated carbamate with a thiazole ring.
Properties
Molecular Formula |
C17H24BrNO3 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H24BrNO3/c1-16(2,3)22-15(20)19-10-11-9-17(4,5)21-14-7-6-12(18)8-13(11)14/h6-8,11H,9-10H2,1-5H3,(H,19,20) |
InChI Key |
ORCNOVLCYQFHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
![4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11778242.png)




![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)






![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
